N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 5. The carboxamide nitrogen is further functionalized with a 2-methoxy-4-nitrophenyl substituent. This nitro-methoxy-phenyl group confers distinct electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVONZLGHKPJKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitroaniline with a thiazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Reduction of the Nitro Group
The aromatic nitro group at the 4-position undergoes reduction to form an amine derivative, a key modification for enhancing bioavailability or enabling further conjugation.
The amine derivative serves as a precursor for secondary functionalization, such as acylation or sulfonation, to modulate electronic properties.
Substitution at the Methoxy Group
The electron-rich methoxy group at the 2-position participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.
Substitution at this position is regioselective due to steric and electronic effects from the adjacent nitro group .
Oxidation of the Thiazolo-Pyrimidine Core
The thiazolo[3,2-a]pyrimidine scaffold undergoes oxidation at the sulfur atom or α-carbon positions.
Oxidation to sulfoxide derivatives has been linked to enhanced RNase H inhibitory activity in structural analogs .
Carboxamide Functionalization
The carboxamide group at position 6 reacts with amines or alcohols to form urea or ester derivatives.
Derivatization at this position is critical for tuning target selectivity in antimicrobial and antiviral scaffolds .
Cyclization and Ring Expansion
Under strong acidic conditions, the compound undergoes intramolecular cyclization to form polycyclic derivatives.
| Conditions | Product | Mechanism |
|---|---|---|
| Concentrated H₂SO₄, 120°C | 7-(Substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-one sulfonic acid | Electrophilic sulfonation followed by cyclization |
This reaction is utilized to generate sulfonic acid derivatives with potent antitubercular activity .
Magnesium Ion Coordination
The compound’s thiazolone moiety chelates Mg²⁺ ions, a property exploited in HIV RNase H inhibition.
| Interaction Site | Biological Impact | Reference |
|---|---|---|
| Oxygen atoms of the thiazolone ring | Disrupts Mg²⁺-dependent catalytic activity of RNase H |
Docking studies confirm that this coordination stabilizes the ligand-enzyme complex, making it a scaffold for antiviral drug development .
The reactivity of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is dominated by its nitro, methoxy, and carboxamide groups, enabling diverse modifications for pharmacological optimization. Current research prioritizes substitutions that enhance target binding while maintaining metabolic stability, particularly for antimicrobial and antiviral applications.
Scientific Research Applications
Antibacterial and Antitubercular Activities
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising antibacterial and antitubercular activities. A study synthesized various 5H-thiazolo[3,2-a]pyrimidin-5-ones and evaluated their efficacy against both Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The results demonstrated that certain compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | MIC (mg/mL) |
|---|---|---|
| Compound A | Antibacterial | 6.25 |
| Compound B | Antitubercular | 12.5 |
Anticancer Potential
Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can selectively inhibit the growth of various cancer cell lines while sparing normal cells. For instance, one study reported that derivatives containing nitrophenyl groups exhibited enhanced cytotoxicity against the M-HeLa cell line compared to standard chemotherapeutic agents like Sorafenib .
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide resulted in a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with notable tumor regression observed at higher concentrations.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammatory markers in vitro. Studies indicated that treatment with this compound significantly lowered the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The thiazolo[3,2-a]pyrimidine core is conserved across related compounds, but substituent variations critically modulate biological activity and physicochemical properties. Key analogs include:
Structural and Spectroscopic Analysis
- IR/NMR Trends: Nitro groups exhibit strong IR absorption near 1527–1347 cm⁻¹ (asymmetric/symmetric NO₂ stretching) , while methoxy groups show C-O stretches near 1218 cm⁻¹. In NMR, the nitro group deshields adjacent protons (e.g., δ 8.30 ppm for aromatic protons in ) .
- Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor, critical for target engagement. Nitro groups may form weaker H-bonds compared to methoxy or benzyl substituents .
Pharmacokinetic Considerations
- Solubility : Methoxy and nitro groups reduce aqueous solubility compared to unsubstituted analogs. For instance, N-(4-methoxyphenethyl) derivatives () show moderate solubility due to extended alkyl chains .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process:
- Preparation of S-alkylated derivatives : This initial step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides.
- Intramolecular cyclization : The S-alkylated derivatives undergo cyclization to form the desired thiazolo[3,2-a]pyrimidin-5-one structure.
- Acylation and reduction : Further reactions modify the compound to yield this compound by introducing the nitrophenyl group and modifying functional groups as necessary.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidines, including our compound of interest. The biological activity is often evaluated through:
- Minimum Inhibitory Concentration (MIC) : This metric assesses the lowest concentration of a compound that inhibits microbial growth.
- Minimum Bactericidal Concentration (MBC) : This measures the lowest concentration required to kill bacteria.
For instance, compounds in this class have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. In vitro studies indicated significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in tuberculosis treatment .
The mechanism by which thiazolo[3,2-a]pyrimidines exert their effects may involve:
- Inhibition of bacterial enzymes : These compounds can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription .
- Antioxidant properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazolo[3,2-a]pyrimidines:
Q & A
Q. What synthetic strategies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?
Methodological Answer: A common approach involves cyclocondensation of precursors under reflux conditions. For example, similar compounds are synthesized by refluxing a thioxopyrimidine derivative with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . The product is recrystallized from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation. Yield optimization (e.g., 78% reported) depends on reaction time, stoichiometry, and purification methods.
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR : Signals for substituents (e.g., methoxy groups at δ ~3.7 ppm in H NMR; methyl groups at δ ~2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) groups validate functional groups.
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C–S: ~1.7 Å, C–O: ~1.2 Å) and torsion angles (e.g., C9–S1–C2: ~175.9°) .
Q. What crystallization techniques yield high-quality crystals for X-ray studies?
Methodological Answer: Slow evaporation of ethyl acetate/ethanol (3:2) solutions at 296 K produces well-defined crystals. Solvent polarity and evaporation rate critically influence crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Advanced Research Questions
Q. How is conformational analysis performed using X-ray crystallography data?
Methodological Answer:
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations from the mean plane (e.g., C5: 0.224 Å) quantified using Cremer-Pople parameters .
- Dihedral Angles : The fused thiazole and pyrimidine rings form an 80.94° angle with substituted benzene rings, analyzed via SHELXL refinement .
Q. How are intermolecular interactions analyzed in crystal packing?
Methodological Answer:
Q. How can computational methods predict electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (~4.5 eV for similar compounds), electrostatic potential maps, and Fukui indices for reactivity prediction.
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging structural data from related inhibitors .
Q. How to resolve contradictions in crystallographic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
